Benzenemethanamine, 3,4-dichloro-N-propyl-
Overview
Description
. It contains a benzene ring substituted with two chlorine atoms at the 3 and 4 positions and a propylamine group attached to the benzylic carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 3,4-dichloro-N-propyl- typically involves multiple steps. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction . The Friedel-Crafts acylation introduces the propyl group to the benzene ring, and the Clemmensen reduction converts the acyl group to an alkane. The reaction conditions for Friedel-Crafts acylation include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an acyl chloride. The Clemmensen reduction requires zinc amalgam and hydrochloric acid.
Industrial Production Methods
Industrial production of Benzenemethanamine, 3,4-dichloro-N-propyl- may involve large-scale Friedel-Crafts acylation and reduction processes, optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, 3,4-dichloro-N-propyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions include various substituted benzenes, amides, nitriles, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzenemethanamine, 3,4-dichloro-N-propyl- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzenemethanamine, 3,4-dichloro-N-propyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The benzene ring and chlorine substituents play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, 3,4-dichloro-N-methyl-: Similar structure but with a methyl group instead of a propyl group.
Benzenemethanamine, 3,4-dichloro-N-ethyl-: Similar structure but with an ethyl group instead of a propyl group.
Benzenemethanamine, 3,4-dichloro-N-butyl-: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
Benzenemethanamine, 3,4-dichloro-N-propyl- is unique due to its specific substitution pattern and the presence of the propylamine group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]propan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N/c1-2-5-13-7-8-3-4-9(11)10(12)6-8/h3-4,6,13H,2,5,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUMKYDRGJLTFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=C(C=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30920409 | |
Record name | N-[(3,4-Dichlorophenyl)methyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30920409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90390-20-8 | |
Record name | Benzenemethanamine, 3,4-dichloro-N-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[(3,4-Dichlorophenyl)methyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30920409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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